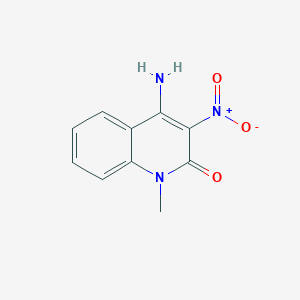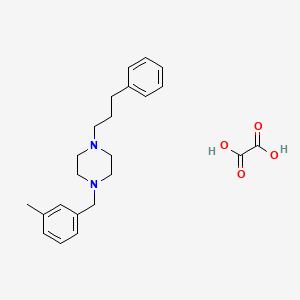![molecular formula C13H27N3 B5023521 1-methyl-N-[2-(1-methyl-2-pyrrolidinyl)ethyl]-4-piperidinamine](/img/structure/B5023521.png)
1-methyl-N-[2-(1-methyl-2-pyrrolidinyl)ethyl]-4-piperidinamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-methyl-N-[2-(1-methyl-2-pyrrolidinyl)ethyl]-4-piperidinamine, also known as MPMP, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. MPMP is a member of the piperidine family of compounds and has a unique chemical structure that makes it a promising candidate for drug development and other applications.
Mecanismo De Acción
1-methyl-N-[2-(1-methyl-2-pyrrolidinyl)ethyl]-4-piperidinamine exerts its effects by binding to and modulating the activity of various receptors in the body. Specifically, this compound has been shown to bind to the α7 nicotinic acetylcholine receptor, which is involved in various physiological processes such as inflammation and neuroprotection.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in the body. For example, studies have shown that this compound can reduce the production of pro-inflammatory cytokines, which are involved in the pathogenesis of various diseases. Additionally, this compound has been shown to have neuroprotective effects, potentially making it useful in the treatment of neurodegenerative diseases such as Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-methyl-N-[2-(1-methyl-2-pyrrolidinyl)ethyl]-4-piperidinamine in lab experiments is its unique chemical structure, which makes it a promising candidate for drug development. Additionally, this compound has been shown to have various biochemical and physiological effects, making it useful for studying various physiological processes. However, one limitation of using this compound in lab experiments is its potential toxicity, which may limit its use in certain applications.
Direcciones Futuras
There are several future directions for research on 1-methyl-N-[2-(1-methyl-2-pyrrolidinyl)ethyl]-4-piperidinamine. One potential area of research is the development of this compound as a potential drug candidate for the treatment of various diseases, particularly inflammatory and neurodegenerative diseases. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on various physiological processes. Finally, research is needed to determine the safety and toxicity of this compound, particularly in the context of long-term use.
Métodos De Síntesis
1-methyl-N-[2-(1-methyl-2-pyrrolidinyl)ethyl]-4-piperidinamine can be synthesized through a multi-step process that involves the reaction of piperidine with various reagents. One common method involves the reaction of piperidine with N-methyl-2-pyrrolidone in the presence of a catalyst to form the intermediate compound N-(1-methyl-2-pyrrolidinyl) piperidine. This intermediate is then reacted with methyl iodide to form this compound.
Aplicaciones Científicas De Investigación
1-methyl-N-[2-(1-methyl-2-pyrrolidinyl)ethyl]-4-piperidinamine has been the subject of extensive scientific research due to its potential applications in various fields. One area of research has focused on the development of this compound as a potential drug candidate for the treatment of various diseases. For example, studies have shown that this compound has anti-inflammatory properties and may be useful in the treatment of inflammatory diseases such as rheumatoid arthritis.
Propiedades
IUPAC Name |
1-methyl-N-[2-(1-methylpyrrolidin-2-yl)ethyl]piperidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H27N3/c1-15-10-6-12(7-11-15)14-8-5-13-4-3-9-16(13)2/h12-14H,3-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGWCSHVMKHVOCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)NCCC2CCCN2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H27N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-acetylphenyl)-N-[1,4-dioxo-3-(1-piperidinyl)-1,4-dihydro-2-naphthalenyl]acetamide](/img/structure/B5023439.png)
![3-[(2,4-dimethoxyphenyl)amino]-1-(4-methoxyphenyl)-2-propen-1-one](/img/structure/B5023445.png)




![1-[(3-chloro-1-benzothien-2-yl)carbonyl]-2,2,4,7-tetramethyl-1,2,3,4-tetrahydroquinoline](/img/structure/B5023486.png)
![2-[(3-bromo-4-hydroxy-5-methoxyphenyl)(2-hydroxy-4,4-dimethyl-6-oxo-1-cyclohexen-1-yl)methyl]-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B5023491.png)

![2-amino-7-hydroxy-4-[2-(trifluoromethyl)phenyl]-4H-chromene-3-carbonitrile](/img/structure/B5023513.png)
![ethyl 5-{[(2,5-dimethoxyphenyl)amino]carbonyl}-2-(isobutyrylamino)-4-methyl-3-thiophenecarboxylate](/img/structure/B5023533.png)
![N-[1-(3,4-dimethylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-2,3,4-trimethoxybenzamide](/img/structure/B5023535.png)
![N-(1-{2-[(2-methyl-2-propen-1-yl)oxy]benzoyl}-4-piperidinyl)methanesulfonamide](/img/structure/B5023547.png)
![N~1~-(4-{[(2-methoxy-5-methylphenyl)amino]sulfonyl}phenyl)-N~2~-(2-methoxy-5-nitrophenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5023551.png)